molecular formula C15H13N3O3S B11003310 ethyl (2Z)-2-[(1H-indol-3-ylcarbonyl)imino]-2,3-dihydro-1,3-thiazole-4-carboxylate

ethyl (2Z)-2-[(1H-indol-3-ylcarbonyl)imino]-2,3-dihydro-1,3-thiazole-4-carboxylate

Cat. No.: B11003310
M. Wt: 315.3 g/mol
InChI Key: WDFBHIXDZLJFRQ-UHFFFAOYSA-N
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Description

Ethyl (2Z)-2-[(1H-indol-3-ylcarbonyl)imino]-2,3-dihydro-1,3-thiazole-4-carboxylate is a complex organic compound that features a unique combination of indole, thiazole, and ester functional groups. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and versatile chemical reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (2Z)-2-[(1H-indol-3-ylcarbonyl)imino]-2,3-dihydro-1,3-thiazole-4-carboxylate typically involves the condensation of an indole derivative with a thiazole carboxylate. One common method includes the reaction of 1H-indole-3-carboxylic acid with thiosemicarbazide under acidic conditions to form the thiazole ring. This intermediate is then esterified with ethanol to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to enhance yield and purity. The use of catalysts and automated systems can further streamline the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl (2Z)-2-[(1H-indol-3-ylcarbonyl)imino]-2,3-dihydro-1,3-thiazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the imino group to an amine.

    Substitution: The ester group can be substituted with other nucleophiles to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to substitute the ester group.

Major Products

The major products formed from these reactions include oxo derivatives, amine derivatives, and various substituted esters, depending on the specific reagents and conditions used.

Scientific Research Applications

Ethyl (2Z)-2-[(1H-indol-3-ylcarbonyl)imino]-2,3-dihydro-1,3-thiazole-4-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound’s potential biological activities make it a candidate for studies in drug discovery and development.

    Medicine: Research into its pharmacological properties could lead to new therapeutic agents.

    Industry: Its unique chemical structure allows for applications in the development of new materials and catalysts.

Mechanism of Action

The mechanism by which ethyl (2Z)-2-[(1H-indol-3-ylcarbonyl)imino]-2,3-dihydro-1,3-thiazole-4-carboxylate exerts its effects is not fully understood. it is believed to interact with specific molecular targets and

Properties

Molecular Formula

C15H13N3O3S

Molecular Weight

315.3 g/mol

IUPAC Name

ethyl 2-(1H-indole-3-carbonylamino)-1,3-thiazole-4-carboxylate

InChI

InChI=1S/C15H13N3O3S/c1-2-21-14(20)12-8-22-15(17-12)18-13(19)10-7-16-11-6-4-3-5-9(10)11/h3-8,16H,2H2,1H3,(H,17,18,19)

InChI Key

WDFBHIXDZLJFRQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CSC(=N1)NC(=O)C2=CNC3=CC=CC=C32

Origin of Product

United States

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